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Compound of Interest

Compound Name: D-Lin-MC3-DMA-13C3

Cat. No.: B12395468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Lin-MC3-DMA is a pivotal synthetic, ionizable cationic lipid that has become a cornerstone in

the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based

therapeutics.[1][2] Its full chemical name is (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-

19-yl 4-(dimethylamino)butanoate. This guide provides an in-depth overview of D-Lin-MC3-

DMA, its mechanism of action, and key experimental protocols relevant to its application in

research and drug development.

Physicochemical Properties of D-Lin-MC3-DMA
A thorough understanding of the physicochemical properties of D-Lin-MC3-DMA is essential for

the rational design and optimization of LNP formulations. Key properties are summarized in the

table below.
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Property Value References

Full Chemical Name

(6Z,9Z,28Z,31Z)-

Heptatriaconta-6,9,28,31-

tetraen-19-yl 4-

(dimethylamino)butanoate

[1]

Molecular Formula C43H79NO2 [1]

Molecular Weight 642.1 g/mol [1]

pKa 6.44 [1]

Appearance Liquid [2]

Solubility
Soluble in Ethanol, DMSO,

DMF

Storage -20°C

Mechanism of Action
The therapeutic efficacy of D-Lin-MC3-DMA-containing LNPs is critically dependent on their

ability to efficiently encapsulate and protect the nucleic acid payload, traffic to the target cells,

and facilitate the release of the cargo into the cytoplasm. The mechanism of action can be

broken down into several key stages:

LNP Formulation and Nucleic Acid Encapsulation: At an acidic pH (typically ~4.0) during

formulation, the tertiary amine of D-Lin-MC3-DMA becomes protonated, conferring a positive

charge to the lipid. This positive charge enables the electrostatic complexation and efficient

encapsulation of negatively charged nucleic acids (siRNA, mRNA, etc.) within the core of the

LNP.

Systemic Circulation and Cellular Uptake: Once administered in vivo, the LNPs are in a

physiological environment with a pH of ~7.4. At this pH, D-Lin-MC3-DMA is largely

deprotonated and thus nearly neutral. This near-neutral charge is crucial for minimizing non-

specific interactions with blood components and reducing toxicity, thereby prolonging

circulation time and allowing for accumulation in target tissues, primarily the liver. Cellular

uptake is predominantly mediated by apolipoprotein E (ApoE) binding to the LNP surface,
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which then facilitates receptor-mediated endocytosis via the low-density lipoprotein receptor

(LDLR).

Endosomal Escape: Following endocytosis, the LNP is trafficked into the endosomal

pathway. As the endosome matures, its internal pH drops to ~5.0-6.5. This acidic

environment leads to the protonation of D-Lin-MC3-DMA's tertiary amine. The now positively

charged D-Lin-MC3-DMA interacts with negatively charged (anionic) lipids present in the

endosomal membrane. This interaction is thought to induce a structural rearrangement of the

lipid mixture, leading to the formation of a non-bilayer, inverted hexagonal (HII) phase. This

phase transition disrupts the integrity of the endosomal membrane, allowing the nucleic acid

cargo to be released into the cytoplasm.

Cytoplasmic Delivery and Therapeutic Effect: Once in the cytoplasm, the nucleic acid (e.g.,

siRNA or mRNA) is free to engage with the cellular machinery to exert its therapeutic effect,

such as gene silencing or protein expression.

Signaling Pathway and Delivery Mechanism
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Caption: The delivery mechanism of D-Lin-MC3-DMA based LNPs.

Experimental Protocols
LNP Formulation
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This protocol describes a standard method for preparing D-Lin-MC3-DMA-based LNPs using

the ethanol dilution method.

Materials:

D-Lin-MC3-DMA

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

A PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; PEG-

DMG)

Nucleic acid (siRNA or mRNA)

Ethanol (200 proof, anhydrous)

Acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

Neutral buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr) or a vortexer

Procedure:

Lipid Stock Solution Preparation:

Prepare individual stock solutions of D-Lin-MC3-DMA, DSPC, Cholesterol, and the PEG-

lipid in ethanol. A common concentration is 10 mg/mL.

Lipid Mixture Preparation:

Combine the lipid stock solutions in an appropriate molar ratio. A widely used ratio is

50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-lipid).

Nucleic Acid Solution Preparation:

Dissolve the nucleic acid in the acidic buffer to a desired concentration.
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LNP Assembly (Microfluidic Method):

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in acidic

buffer) into another syringe.

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,

3:1 aqueous:ethanolic phase). The rapid mixing of the two phases induces the self-

assembly of the LNPs.

Dialysis/Buffer Exchange:

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove

the ethanol and raise the pH. This step is crucial for the formation of stable, neutral

particles.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store the LNPs at 4°C.

LNP Characterization
a) Particle Size and Zeta Potential Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and

size distribution (Polydispersity Index, PDI) of the LNPs. Laser Doppler Electrophoresis is used

to measure the zeta potential, which is an indicator of the surface charge of the nanoparticles.

Procedure:

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

Transfer the diluted sample to a disposable cuvette.

Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
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Equilibrate the sample to the desired temperature (e.g., 25°C).

Perform the measurement according to the instrument's software instructions.

For zeta potential, use a specific folded capillary cell and follow the instrument's protocol for

electrophoretic mobility measurement.

b) Encapsulation Efficiency Determination

Principle: The RiboGreen assay is a fluorescent-based method used to quantify the amount of

nucleic acid. By measuring the fluorescence before and after disrupting the LNPs with a

detergent (e.g., Triton X-100), the encapsulation efficiency can be determined.

Procedure:

Prepare a standard curve of the nucleic acid in the appropriate buffer.

In a 96-well black plate, add the LNP sample to two sets of wells.

To one set of wells, add a solution of Triton X-100 (final concentration ~0.5%) to lyse the

LNPs and release the encapsulated nucleic acid.

To the other set of wells, add buffer without detergent to measure the amount of free

(unencapsulated) nucleic acid.

Add the RiboGreen reagent to all wells.

Incubate the plate in the dark for 5-10 minutes.

Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520

nm).

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency

(%) = [(Total RNA - Free RNA) / Total RNA] x 100

Experimental Workflow for LNP Formulation and
Characterization
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Caption: A typical workflow for the formulation and characterization of D-Lin-MC3-DMA LNPs.
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In Vivo Performance
D-Lin-MC3-DMA based LNPs have demonstrated high potency for in vivo gene silencing,

particularly in hepatocytes. The table below summarizes key in vivo efficacy and toxicity data.

Applicatio

n

Animal

Model

Nucleic

Acid
Dose Efficacy Toxicity

Reference

s

Factor VII

Silencing
Mice

siRNA

targeting

Factor VII

0.005

mg/kg

(ED50)

>95%

knockdown

of serum

Factor VII

No

significant

increase in

liver

enzymes

(ALT, AST)

[3]

Transthyret

in (TTR)

Silencing

Non-

human

primates

siRNA

targeting

TTR

0.03 mg/kg

(ED50)

Significant

reduction

in serum

TTR levels

Well-

tolerated
[3]

Compariso

n with ALC-

0315

Mice

siRNA

targeting

Factor VII

1 mg/kg

Less

potent than

ALC-0315

No

significant

liver

toxicity at 5

mg/kg,

unlike ALC-

0315

[4]

Conclusion
D-Lin-MC3-DMA remains a leading ionizable lipid for the formulation of LNPs for nucleic acid

delivery. Its well-characterized physicochemical properties, pH-dependent charge, and efficient

mechanism of endosomal escape contribute to its high in vivo potency and favorable safety

profile. The experimental protocols provided in this guide offer a starting point for researchers

to develop and characterize their own D-Lin-MC3-DMA-based LNP formulations for a wide

range of therapeutic applications. As the field of nucleic acid therapeutics continues to evolve,

a deep understanding of delivery vehicles like D-Lin-MC3-DMA will be paramount for the

successful clinical translation of these innovative medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

